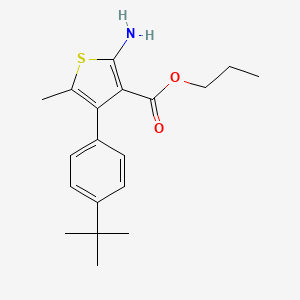

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Description

Overview and Significance of 2-Aminothiophene Derivatives

2-Aminothiophene derivatives constitute a privileged class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their remarkable biological diversity and therapeutic potential. These compounds are characterized by a five-membered thiophene ring containing sulfur as the heteroatom, with an amino group positioned at the second carbon, creating a foundation for extensive structural modifications that enhance biological activity. The significance of 2-aminothiophene derivatives extends across multiple therapeutic domains, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic applications, making them versatile scaffolds for pharmaceutical development.

Recent analyses of United States Food and Drug Administration approved pharmaceuticals have positioned thiophene-containing compounds, including 2-aminothiophene derivatives, at the fourth rank among sulfur-containing drug categories, with seven new drug approvals in the past decade. This ranking underscores the clinical relevance of thiophene-based medicinal chemistry and validates continued research investment in this chemical class. The biological activities demonstrated by 2-aminothiophene derivatives span from positive allosteric modulation of glucagon-like peptide 1 receptor for diabetes treatment to efflux pump inhibition in antibiotic-resistant bacterial strains.

The structural versatility of 2-aminothiophene derivatives allows for systematic modification at multiple positions on the thiophene ring, enabling researchers to optimize pharmacological properties through structure-activity relationship studies. The amino group at position 2 serves as a crucial pharmacophore element, capable of forming hydrogen bonds with biological targets while maintaining the aromatic character essential for protein interactions. Additionally, substitutions at positions 3, 4, and 5 of the thiophene ring provide opportunities for fine-tuning molecular properties such as lipophilicity, metabolic stability, and target selectivity.

Historical Development of Thiophene Chemistry

The historical development of thiophene chemistry traces back to 1882 when Viktor Meyer first discovered thiophene as a contaminant in benzene through the characteristic blue coloration observed when isatin reacted with sulfuric acid and crude benzene. This serendipitous discovery marked the beginning of systematic thiophene research, leading to the recognition of thiophene as a fundamental heterocyclic building block with unique chemical properties. Meyer's subsequent synthesis of thiophene from acetylene and elemental sulfur established the first synthetic route to this important heterocycle, laying the groundwork for future synthetic methodologies.

The evolution of thiophene synthetic chemistry progressed significantly with the development of classical synthetic approaches, most notably the Paal-Knorr synthesis and the Gewald reaction. The Paal-Knorr synthesis, developed in the early 20th century, enabled the preparation of thiophenes from 1,4-diketones using sulfidizing reagents such as phosphorus pentasulfide under acidic conditions. This methodology provided reliable access to substituted thiophenes and became a cornerstone of thiophene synthetic chemistry. The Gewald reaction, introduced later, offered an alternative approach through the condensation of aldehydes or ketones with active nitrile compounds in the presence of sulfur and base, specifically targeting 2-aminothiophene derivatives.

Throughout the mid-20th century, thiophene chemistry expanded with the recognition of thiophene's bioisosteric relationship to benzene, leading to systematic exploration of thiophene-containing pharmaceuticals. The development of thiophene-based antibiotics, including β-lactam derivatives such as cefoxitin and ticarcillin, demonstrated the medicinal potential of thiophene heterocycles. This period also witnessed the advancement of specialized synthetic methodologies, including the Volhard-Erdmann cyclization and various metal-catalyzed approaches, expanding the synthetic toolkit available for thiophene derivative preparation.

The contemporary era of thiophene chemistry has been characterized by the integration of computational chemistry, high-throughput screening, and structure-based drug design principles. Modern synthetic approaches have evolved to include microwave-assisted synthesis, green chemistry protocols, and atom-economical transformations that minimize environmental impact while maximizing synthetic efficiency. The development of 2-aminothiophene chemistry has particularly benefited from these advances, enabling the preparation of complex substituted derivatives with precise control over stereochemistry and functional group positioning.

Structural Classification of Substituted Thiophenes

The structural classification of substituted thiophenes follows systematic nomenclature principles that account for the position and nature of substituents on the five-membered heterocyclic ring. Thiophenes are numbered starting from the sulfur atom, designated as position 1, with subsequent carbons numbered 2 through 5 in a clockwise manner. This numbering system provides the foundation for describing substitution patterns and understanding structure-activity relationships within thiophene derivatives. The classification system becomes particularly important when considering 2-aminothiophene derivatives, where the amino group at position 2 serves as a defining structural feature that influences both chemical reactivity and biological activity.

Substituted thiophenes can be categorized based on the nature and position of their substituents, with common classifications including alkyl-substituted, aryl-substituted, heteroatom-substituted, and polysubstituted derivatives. Alkyl-substituted thiophenes typically exhibit enhanced lipophilicity and membrane permeability, making them suitable for applications requiring cellular uptake. Aryl-substituted thiophenes, such as those containing phenyl groups at position 4 or 5, often demonstrate improved binding affinity to protein targets due to π-π stacking interactions and increased molecular rigidity. Heteroatom-substituted thiophenes incorporate functional groups containing nitrogen, oxygen, or other sulfur atoms, providing additional sites for hydrogen bonding and electrostatic interactions with biological targets.

The specific classification of 2-aminothiophene-3-carboxylate derivatives represents a highly significant subclass characterized by the presence of both amino and ester functionalities. These compounds combine the hydrogen bonding capability of the amino group with the electronic and steric properties conferred by the carboxylate moiety. The carboxylate group at position 3 can exist in various ester forms, including methyl, ethyl, and propyl variants, each contributing different pharmacokinetic properties to the overall molecular profile. The systematic variation of ester chain length allows for optimization of bioavailability, metabolic stability, and tissue distribution characteristics.

Table 1: Structural Classification of Common 2-Aminothiophene Derivative Types

| Classification Category | Defining Features | Representative Examples | Biological Activities |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylates | Amino group at position 2, ester at position 3 | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Antimicrobial, GLP-1R modulation |

| 2-Aminothiophene-3-carbonitriles | Amino group at position 2, nitrile at position 3 | 2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | Anticancer, anti-inflammatory |

| Bicyclic 2-aminothiophenes | Fused ring systems with thiophene core | Tetrahydrobenzothiophene derivatives | Antileishmanial, antibacterial |

| Polysubstituted 2-aminothiophenes | Multiple substituents on thiophene ring | 2-Amino-4,5-dimethylthiophene derivatives | Various therapeutic applications |

Research Objectives and Scope

The research objectives concerning propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate encompass a comprehensive investigation of its chemical properties, synthetic accessibility, and biological potential within the broader context of 2-aminothiophene derivative development. The primary objective focuses on understanding the structure-activity relationships that govern the compound's biological activity, particularly examining how the specific substitution pattern influences pharmacological properties compared to other members of the 2-aminothiophene family. This investigation includes detailed analysis of the tert-butylphenyl substituent at position 4 and the methyl group at position 5, evaluating their contributions to molecular recognition, binding affinity, and selectivity for various biological targets.

The scope of current research extends to synthetic methodology development, aiming to establish efficient and scalable synthetic routes for preparing this compound and related analogs. This includes optimization of existing synthetic approaches such as the Gewald reaction and exploration of novel synthetic strategies that might offer improved yields, reduced environmental impact, or enhanced regioselectivity. The synthetic scope also encompasses the development of structure-activity relationship libraries through systematic modification of the propyl ester, tert-butylphenyl substituent, and methyl group, enabling comprehensive biological evaluation and optimization of therapeutic potential.

Contemporary research objectives also include comprehensive biological characterization of this compound across multiple therapeutic areas. This encompasses antimicrobial activity evaluation against resistant bacterial strains, assessment of positive allosteric modulation potential for G-protein coupled receptors, and investigation of anticancer properties through various cellular and molecular mechanisms. The biological scope extends to mechanistic studies aimed at understanding the molecular basis of observed activities, including target identification, binding site characterization, and pathway analysis using modern computational and experimental approaches.

The translational research scope addresses the pharmaceutical development potential of this compound, including pharmacokinetic characterization, metabolic stability assessment, and evaluation of drug-like properties. This translational focus ensures that fundamental research findings can be effectively bridged toward clinical applications, addressing critical gaps in current therapeutic options for various diseases. The research framework also incorporates sustainability considerations, emphasizing green chemistry principles in synthetic methodology development and environmental impact assessment of large-scale production processes.

Properties

IUPAC Name |

propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2S/c1-6-11-22-18(21)16-15(12(2)23-17(16)20)13-7-9-14(10-8-13)19(3,4)5/h7-10H,6,11,20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMWNSHUNUHIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Formation and Substitution

The thiophene core is generally synthesized via cyclization reactions involving α-haloketones or α-haloesters with sulfur sources or via Gewald-type reactions, which condense ketones, α-cyanoesters, and elemental sulfur under basic conditions to yield 2-aminothiophenes.

For this compound, a modified Gewald reaction is often employed:

- Starting materials: A suitable ketone bearing the 4-(tert-butyl)phenyl group and an α-cyanoester derivative.

- Reagents: Elemental sulfur and a base such as triethylamine or potassium tert-butoxide.

- Conditions: Reflux in an appropriate solvent (e.g., ethanol or DMF) to promote cyclization and formation of the thiophene ring with the amino group at position 2.

Representative Synthetic Procedure

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of ketone | 4-(tert-butyl)benzaldehyde + methyl ketone derivative | Formation of aryl-substituted ketone |

| 2 | Gewald reaction | Ketone + propyl cyanoacetate + sulfur + base, reflux | Formation of 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate propyl ester |

| 3 | Purification | Recrystallization or chromatography | Pure target compound |

Research Findings and Optimization

- Yield and Purity: The Gewald reaction under optimized conditions typically yields the target compound in moderate to high yields (60–85%) with purity exceeding 98% after purification.

- Scalability: The process is amenable to scale-up from gram to kilogram scale, with batch-specific Certificates of Analysis ensuring quality control.

- Reaction Conditions: Refluxing in ethanol or DMF for 6–12 hours is common, with base choice affecting reaction rate and yield.

- Environmental and Safety Considerations: Use of less toxic solvents and bases is preferred for industrial applications; continuous flow synthesis has been explored for improved efficiency and safety.

Comparative Data Table of Related Thiophene Ester Syntheses

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to a primary amine.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and primary amines.

Substitution: Halogenated thiophenes and alkylated derivatives.

Scientific Research Applications

Anti-inflammatory Agents

One of the primary applications of Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is in the development of anti-inflammatory drugs. Research has shown that compounds with similar structures exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. In a study comparing various COX-2 inhibitors, derivatives similar to this compound demonstrated promising IC50 values, indicating strong anti-inflammatory activity .

Case Studies: COX-2 Inhibition

- Study on COX-2 Inhibitors : A series of compounds were synthesized and tested for their COX-2 inhibitory activity. The results showed that certain derivatives had IC50 values significantly lower than standard drugs like Celecoxib, suggesting that this compound could be a lead compound for further development .

- In Vivo Studies : In vivo studies have been conducted using carrageenan-induced rat paw edema models to assess the anti-inflammatory efficacy of related compounds. The results indicated that several derivatives exhibited significant inhibition of inflammation, further supporting the potential therapeutic applications of this class of compounds .

Computational Drug Design

The compound's structure allows it to be a candidate for computational drug design methodologies, which are increasingly used in modern drug discovery processes. The application of molecular docking studies can help identify how this compound interacts with biological targets.

Applications in Drug Design

- Virtual Screening : The compound can be included in virtual screening libraries to identify novel inhibitors for various biological targets.

- Binding Affinity Studies : Computational methods can predict binding affinities and optimize the structure for enhanced activity against specific targets such as COX enzymes or other inflammatory mediators .

Potential Therapeutic Uses

Given its anti-inflammatory properties, there is potential for this compound to be used in treating conditions associated with chronic inflammation, such as:

- Cardiovascular Diseases : Chronic inflammation plays a significant role in cardiovascular diseases; thus, compounds like this could contribute to new treatment paradigms.

- Cancer Therapy : As inflammation is linked to tumor progression, targeting inflammatory pathways may provide therapeutic benefits in oncology settings.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group and carboxylate ester group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in ester groups (propyl, isopropyl, ethyl) and aromatic substituents (tert-butyl, sec-butyl, fluoro, propyl). Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations:

Ester Group Impact :

- Propyl vs. Isopropyl : The branched isopropyl group may reduce crystallinity compared to linear propyl, affecting solubility and melting points.

- Ethyl Esters : Lower molecular weight (e.g., 277.34 g/mol for ethyl vs. 331.48 g/mol for propyl/isopropyl) suggests higher volatility but reduced lipophilicity .

Aromatic Substituent Effects: tert-butyl vs. Fluorophenyl: The electron-withdrawing fluorine atom alters electronic density, possibly increasing metabolic stability compared to alkyl-substituted analogs .

Biological Activity

Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₉H₂₅NO₂S

- CAS Number : 904998-63-6

- Molecular Weight : 325.48 g/mol

- Boiling Point : 430.8 ± 45.0 °C (predicted) .

The compound is believed to interact with various biological targets, particularly within the central nervous system. Preliminary studies suggest that it may act as an agonist for specific receptors, including dopamine receptors, which are crucial in neuropsychiatric disorders. Its structure allows it to engage in molecular interactions that promote receptor activation, leading to downstream signaling effects such as β-arrestin translocation and G protein activation .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. The compound's efficacy against various microbial strains was assessed through Minimum Inhibitory Concentration (MIC) tests, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 3.12 |

| Escherichia coli | 22 | 12.5 |

| Candida albicans | 18 | 10 |

These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents .

Neuroprotective Effects

In addition to its antimicrobial properties, the compound shows promise in neuroprotection. Studies involving dopaminergic neuron cultures indicate that it may protect against neurodegeneration, potentially offering therapeutic avenues for conditions like Parkinson's disease. The molecular modeling suggests unique interactions with dopamine receptors, which may contribute to its neuroprotective effects .

Case Studies

- Dopamine Receptor Agonism : A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the thiophene ring significantly enhanced D3 receptor selectivity while minimizing D2 receptor activity. This selectivity is crucial for developing treatments for neuropsychiatric disorders without adverse effects associated with D2 receptor activation .

- Antimicrobial Efficacy : A comparative analysis of various derivatives of thiophene-based compounds highlighted that those with specific functional groups exhibited superior antibacterial activity against Gram-positive bacteria compared to Gram-negative strains. This suggests a potential pathway for optimizing derivatives of this compound for enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for Propyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate?

A common approach involves cyclocondensation of substituted ketones with cyanoacetate derivatives under acidic conditions, followed by esterification. For example, analogous thiophene carboxylates (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) are synthesized via Gewald reactions using elemental sulfur and amines . Key steps include protecting the amino group during esterification to prevent side reactions. Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, and HMBC) is critical for assigning substituent positions. For instance, the methyl group at position 5 and tert-butylphenyl group at position 4 can be confirmed via coupling patterns and NOE effects. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Use solvent diffusion or slow evaporation with polar aprotic solvents (e.g., DMSO or DMF) mixed with non-polar solvents (e.g., hexane). Temperature gradients (e.g., cooling from 40°C to 4°C) enhance crystal growth. Pre-screening with WinGX or SHELXTL can identify suitable lattice parameters .

Q. What computational methods are used to predict the compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electrostatic potential surfaces. Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data .

Advanced Research Questions

Q. How to resolve contradictions in NMR data when assigning substituent positions?

Employ heteronuclear 2D NMR experiments:

- HSQC correlates ¹H and ¹³C signals to confirm connectivity.

- HMBC identifies long-range couplings (e.g., between the amino group and thiophene ring).

- NOESY detects spatial proximity of the tert-butylphenyl group to the methyl substituent . If ambiguity persists, synthesize a deuterated analog or compare with structurally similar compounds (e.g., methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate) .

Q. How to refine the crystal structure using SHELXL and analyze intermolecular interactions?

- SHELXL Workflow : Input .hkl and .ins files, assign anisotropic displacement parameters, and refine using least-squares minimization. Validate with R-factor (<5%) and goodness-of-fit (~1.0).

- Intermolecular Analysis : Use Mercury or PLATON to calculate hydrogen bonds and π-π stacking. Hirshfeld surfaces in CrystalExplorer quantify interaction contributions (e.g., C–H···O vs. van der Waals) .

Q. What strategies mitigate side reactions during amino group functionalization?

Q. How to assess thermodynamic stability and sublimation enthalpy experimentally?

- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures.

- Thermogravimetric Analysis (TGA) : Determine sublimation enthalpy (ΔHsub) via weight loss under controlled heating. Compare results with computational predictions (e.g., COSMO-RS) for validation .

Q. How to model structure-activity relationships (SAR) for biological activity screening?

Q. What are the best practices for reproducing synthetic protocols from literature?

- Detailed Documentation : Follow journals requiring full experimental procedures (e.g., yields, Rf, NMR shifts) as per guidelines in .

- Validation : Cross-check with databases (e.g., PubChem) for spectral data of intermediates.

- Troubleshooting : Adjust reaction time/temperature if side products dominate, referencing analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.